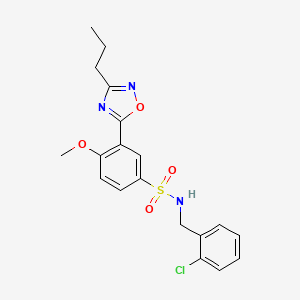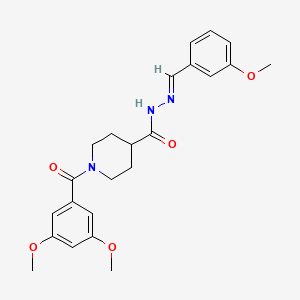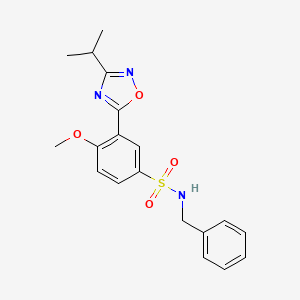
N-butyl-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide, commonly known as NBMPR, is a potent and selective inhibitor of nucleoside transporters. This compound has been widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of NBMPR involves the inhibition of nucleoside transporters, which are membrane proteins that facilitate the uptake of nucleosides and nucleoside analogs in cells. NBMPR binds to the nucleoside transporter and prevents the transport of nucleosides and nucleoside analogs into the cell, leading to a decrease in their intracellular concentration.
Biochemical and physiological effects:
The inhibition of nucleoside transporters by NBMPR has been shown to affect various biochemical and physiological processes, including DNA synthesis, cell proliferation, and immune response. NBMPR has also been shown to enhance the cytotoxicity of nucleoside analogs in cancer cells, making it a potential therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using NBMPR in lab experiments include its potency and selectivity for nucleoside transporters, which allows for the specific inhibition of these transporters without affecting other cellular processes. However, the use of NBMPR in lab experiments is limited by its toxicity and potential off-target effects, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the use of NBMPR in scientific research, including the development of more potent and selective inhibitors of nucleoside transporters, the identification of new targets for NBMPR, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of NBMPR in vivo.
Synthesis Methods
The synthesis of NBMPR involves several steps, including the reaction of 4-nitrophenol with isopropylamine to form 4-nitrophenyl isopropyl carbamate, which is then reacted with butyl bromoacetate to form N-butyl-4-nitrophenylcarbamate. This compound is then reduced to N-butyl-4-aminophenylcarbamate, which is further reacted with 4-(N-isopropylsulfamoyl)phenol to form NBMPR.
Scientific Research Applications
NBMPR has been extensively used in scientific research to study the mechanism of action of nucleoside transporters, which are responsible for the uptake of nucleosides and nucleoside analogs in cells. The inhibition of nucleoside transporters by NBMPR has been shown to affect various physiological and pathological processes, including cancer, viral infections, and neurological disorders.
properties
IUPAC Name |
N-butyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-4-5-10-16-15(18)11-21-13-6-8-14(9-7-13)22(19,20)17-12(2)3/h6-9,12,17H,4-5,10-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPFUGFHGAVRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



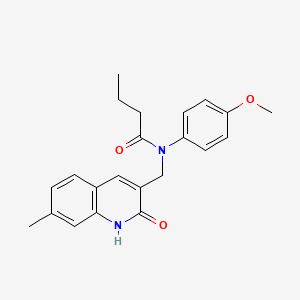
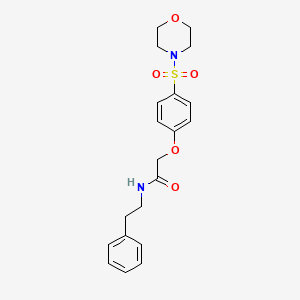

![N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7710834.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7710852.png)
